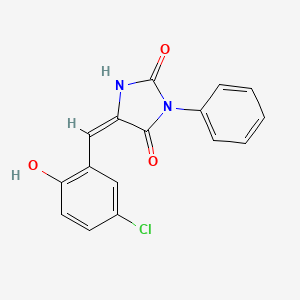
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione, also known as CHIR99021, is a small molecule inhibitor of glycogen synthase kinase 3 (GSK-3). GSK-3 is a serine/threonine protein kinase that plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. CHIR99021 has been studied extensively in scientific research for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders.
Mecanismo De Acción
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione is a selective inhibitor of GSK-3, which plays a critical role in many cellular processes, including cell proliferation, differentiation, and apoptosis. GSK-3 is involved in the regulation of various signaling pathways, including the Wnt/β-catenin pathway, the insulin signaling pathway, and the NF-κB pathway. By inhibiting GSK-3, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione can modulate these signaling pathways and affect various cellular processes.
Biochemical and Physiological Effects:
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit cancer cell proliferation and induce cell cycle arrest and apoptosis in various cancer cell lines. In diabetes research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote insulin secretion and improve glucose tolerance in diabetic animal models. In neurological disorder research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote neuronal differentiation and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is its selectivity for GSK-3, which allows for specific modulation of GSK-3 signaling pathways. Another advantage is its small molecule size, which allows for easy delivery and penetration into cells and tissues. However, one limitation of using 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione in lab experiments is its potential off-target effects, which can affect other cellular processes and signaling pathways.
Direcciones Futuras
There are many future directions for the scientific research of 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione. One future direction is the development of more potent and selective GSK-3 inhibitors for therapeutic applications. Another future direction is the investigation of the potential synergistic effects of 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione with other drugs or therapies in various diseases. Additionally, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione in various cellular processes and diseases.
Métodos De Síntesis
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione can be synthesized using a variety of methods, including a one-pot synthesis, a microwave-assisted synthesis, and a solid-phase synthesis. The most common method involves the reaction of 5-chloro-2-hydroxybenzaldehyde with 3-phenyl-2,4-imidazolidinedione in the presence of a base catalyst, such as potassium carbonate, in a solvent, such as dimethylformamide or dimethyl sulfoxide.
Aplicaciones Científicas De Investigación
5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been extensively studied in scientific research for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurological disorders. In cancer research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to inhibit cancer cell proliferation and induce cell cycle arrest and apoptosis in various cancer cell lines. In diabetes research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote insulin secretion and improve glucose tolerance in diabetic animal models. In neurological disorder research, 5-(5-chloro-2-hydroxybenzylidene)-3-phenyl-2,4-imidazolidinedione has been shown to promote neuronal differentiation and improve cognitive function in animal models of Alzheimer's disease and schizophrenia.
Propiedades
IUPAC Name |
(5E)-5-[(5-chloro-2-hydroxyphenyl)methylidene]-3-phenylimidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2O3/c17-11-6-7-14(20)10(8-11)9-13-15(21)19(16(22)18-13)12-4-2-1-3-5-12/h1-9,20H,(H,18,22)/b13-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFEMDUJVADIKEK-UKTHLTGXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=CC(=C3)Cl)O)NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=CC(=C3)Cl)O)/NC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5E)-5-(5-chloro-2-hydroxybenzylidene)-3-phenylimidazolidine-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-6-chloro-4-(3,4-dichlorophenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B4923094.png)
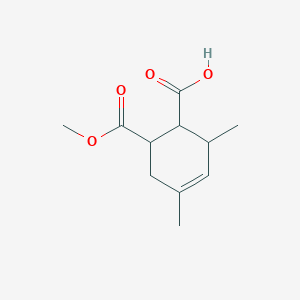
![N-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B4923105.png)
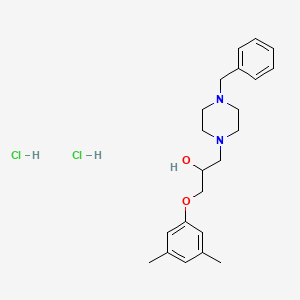
![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-3-methyl-5-propyl-1-benzofuran-2-carboxamide](/img/structure/B4923116.png)
![ethyl 4-(4-chlorobenzyl)-1-[2-(4-hydroxy-3-methoxyphenyl)-1-methylethyl]-4-piperidinecarboxylate](/img/structure/B4923125.png)
![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-(4-nitrophenyl)acetamide](/img/structure/B4923133.png)
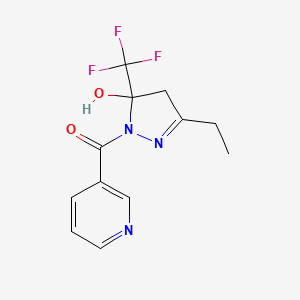
![N-methyl-5-[(2-methyl-1H-benzimidazol-1-yl)methyl]-N-[(3-methyl-4-pyridinyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B4923153.png)
![N-({5-[(3-anilino-3-oxopropyl)thio]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl)-4-chlorobenzamide](/img/structure/B4923162.png)
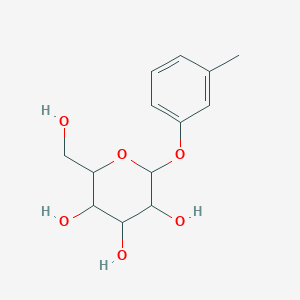
![1-(3-methylphenyl)-5-{[(tetrahydro-2-furanylmethyl)amino]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4923181.png)
![1-(4-chlorophenyl)-3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4923199.png)
![N-(4-{[(2,3-dichlorophenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B4923202.png)